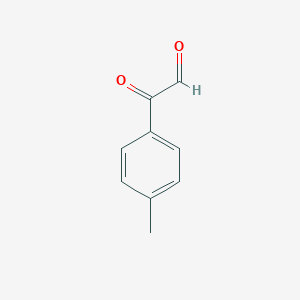

2-(4-Methylphenyl)-2-oxoacetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHHEDLAUNMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylphenyl 2 Oxoacetaldehyde and Analogous Aromatic α Oxoaldehydes

Established Oxidation-Based Synthetic Routes

The formation of the α-oxoaldehyde functionality from more readily available precursors is a key strategic step in the synthesis of these molecules. Oxidation reactions provide a direct and effective means to achieve this transformation. Two primary classes of starting materials are commonly employed: substituted aryl aldehydes and phenacyl halides.

Oxidation of Substituted Aryl Aldehydes

The direct oxidation of the aldehydic proton of a substituted aryl aldehyde to introduce the adjacent ketone functionality is a conceptually straightforward approach. This can be achieved through both stoichiometric and catalytic methods.

One of the well-established methods for the α-oxidation of aldehydes and ketones is the Riley oxidation, which utilizes selenium dioxide (SeO₂). This method is effective for converting activated methylene groups adjacent to a carbonyl into a new carbonyl group, thus transforming an aldehyde into an α-oxoaldehyde. The reaction proceeds via an ene reaction followed by a mdpi.comuniroma1.it-sigmatropic rearrangement. While historically significant, the toxicity of selenium compounds necessitates careful handling.

The oxidation of various substituted benzaldehydes to their corresponding α-oxoaldehydes (phenylglyoxals) has been demonstrated. The reaction conditions and yields can vary depending on the specific substrate and the presence of activating or deactivating groups on the aromatic ring.

| Substrate (Aryl Aldehyde) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | SeO₂ | Dioxane/H₂O | Reflux | - | ~70 |

| 4-Methylbenzaldehyde | SeO₂ | Dioxane/H₂O | Reflux | - | - |

| 4-Chlorobenzaldehyde | SeO₂ | Dioxane/H₂O | Reflux | - | - |

| 4-Nitrobenzaldehyde | SeO₂ | Dioxane/H₂O | Reflux | - | - |

More contemporary approaches focus on the development of catalytic systems to achieve the oxidation of aryl aldehydes, which are often more environmentally benign and efficient. Various transition metal-based catalysts have been explored for the selective oxidation of the benzylic C-H bond of substituted toluenes to the corresponding benzaldehydes, which can be further oxidized to α-oxoaldehydes. While the direct catalytic oxidation of aryl aldehydes to α-oxoaldehydes is less commonly reported in a systematic study, the principles of catalytic C-H activation are relevant. For instance, cobalt and vanadium-based catalysts have been shown to be effective for the selective oxidation of toluene (B28343) derivatives to benzaldehydes. mdpi.comuniroma1.itresearchgate.net

| Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield of Benzaldehyde (%) |

|---|---|---|---|---|---|

| Toluene | Co-ZIF | O₂ | - | 40 | 91.3 (Selectivity) |

| Toluene | NH₄VO₃/KF | H₂O₂/O₂ | Toluene/H₂O | 60 | up to 30 |

| p-Chlorotoluene | AaeUPO | tBuOOH | n-Decane | 30 | High (Concentration up to 185 mM) |

Oxidation of Phenacyl Halides and Related Precursors

An alternative and widely used strategy for the synthesis of aromatic α-oxoaldehydes involves the oxidation of phenacyl halides (α-haloacetophenones). In this approach, the halogen atom serves as a leaving group in a nucleophilic substitution reaction with an oxygen-donating reagent.

The Kornblum oxidation is a classic and versatile method for converting primary halides and tosylates into aldehydes. wikipedia.org This reaction utilizes dimethyl sulfoxide (DMSO) as both the oxidant and the solvent. The mechanism involves the initial Sₙ2 displacement of the halide by the oxygen atom of DMSO to form an alkoxysulfonium salt. Subsequent deprotonation at the α-carbon by a mild base, such as triethylamine or sodium bicarbonate, leads to the formation of the desired carbonyl compound and dimethyl sulfide. wikipedia.orgbch.ro The Kornblum oxidation is particularly effective for activated halides, such as benzylic and phenacyl halides.

The synthesis of 2-(4-methylphenyl)-2-oxoacetaldehyde can be readily achieved from 4-methylphenacyl bromide using the DMSO-HBr system. nih.gov This method has been applied to a range of substituted phenacyl bromides, demonstrating its broad applicability.

| Substrate (Phenacyl Halide) | Base | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Phenacyl bromide | NaHCO₃ | DMSO | Room Temp | - | High |

| 4-Methylphenacyl bromide | - | DMSO/HBr | - | - | - |

| 4-Bromophenacyl bromide | NaHCO₃ | DMSO | Room Temp | - | - |

| 4-Nitrophenacyl bromide | NaHCO₃ | DMSO | Room Temp | - | - |

An enhancement of the Kornblum oxidation, known as the Ganem oxidation, employs trialkylamine N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide, as the oxidant. wikipedia.org The mechanism is similar, involving an Sₙ2 attack of the N-oxide oxygen on the alkyl halide. wikipedia.org This method can offer advantages in terms of reaction conditions and substrate scope. N-methylmorpholine N-oxide, in particular, is a commercially available and stable reagent that can be used to oxidize activated primary and secondary halides to their corresponding aldehydes and ketones in good yields at room temperature. semanticscholar.orgscientificlabs.ie

| Substrate | N-Oxide Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Primary Alkyl Halide | Trimethylamine N-oxide | DMSO | - | Aldehyde | - |

| Primary Activated Halide | N-Methylmorpholine N-oxide | Acetonitrile | Room Temp | Aldehyde | Good |

| Secondary Activated Halide | N-Methylmorpholine N-oxide | Acetonitrile | Room Temp | Ketone | Good |

Influence of Metal Salts and Steric Hindrance on Reaction Conditions

The conditions for the synthesis of α-oxoaldehydes are significantly influenced by the presence of metal salts and the steric environment of the reactants. Metal salts, particularly those of selenium and copper, have been shown to play a crucial role in the oxidation of α-methylene ketones. For instance, selenium dioxide (SeO₂) is a classic reagent for the direct oxidation of acetophenones to the corresponding phenylglyoxals. The reaction proceeds via an enol intermediate, and the presence of certain metal salts can influence the reaction rate and selectivity. While detailed studies on the specific impact of various metal salts on the synthesis of this compound are not extensively documented in readily available literature, the general principles of metal-catalyzed oxidations suggest that Lewis acidic metal salts could enhance the electrophilicity of the oxidizing agent, thereby facilitating the reaction.

Steric hindrance, arising from bulky substituents on the aromatic ring or the ketone side chain, can profoundly affect the rate and feasibility of these oxidation reactions. fiveable.me In the case of substituted acetophenones, bulky groups ortho to the acetyl group can hinder the approach of the oxidant, thereby slowing down the reaction. ias.ac.inresearchgate.net This effect is a critical consideration in substrate design and catalyst selection. For example, the rate of oxidation of phenylmethylcarbinols, which are structurally related to the precursors of α-oxoaldehydes, is sensitive to the steric bulk of substituents on the aromatic ring. ias.ac.in An increase in the bulk of a substituent can lead to a decrease in the reaction rate. ias.ac.in

Table 1: Illustrative Effect of Substituents on Reaction Rates in Related Oxidations

| Substituent on Aromatic Ring | Relative Reaction Rate | Steric Influence |

| Hydrogen | 1.00 | Baseline |

| 3-Methyl | 1.12 | Minor steric hindrance |

| 3-Chloro | 0.94 | Minor steric hindrance |

| 3-Bromo | 0.93 | Moderate steric hindrance |

| 3-Iodo | 0.97 | Significant steric hindrance |

Note: Data presented is illustrative of general trends in related oxidation reactions and not specific to the synthesis of this compound.

Transformation of Silyl Ethers to α-Oxoaldehydes

A versatile and widely employed method for the synthesis of α-hydroxy ketones, which are immediate precursors to α-oxoaldehydes, is the Rubottom oxidation. wikipedia.orgalfa-chemistry.com This reaction involves the oxidation of a silyl enol ether with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgalfa-chemistry.com The silyl enol ether of 4-methylacetophenone can be readily prepared and then subjected to Rubottom oxidation conditions to yield the corresponding α-silyloxy ketone. Subsequent hydrolysis of the silyl ether furnishes the α-hydroxy ketone, which can then be oxidized to this compound using a mild oxidizing agent.

The mechanism of the Rubottom oxidation involves the epoxidation of the silyl enol ether followed by a rsc.orgbohrium.com-Brook rearrangement. wikipedia.org The choice of silylating agent and reaction conditions for the formation of the silyl enol ether can influence the regioselectivity of the subsequent oxidation.

Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient, safer, and environmentally friendly methods for chemical synthesis. This trend is evident in the production of α-oxoaldehydes, with a focus on continuous flow processes, green oxidants, and heterogeneous catalysis.

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. bohrium.comthieme-connect.comnih.govresearchgate.net The synthesis of aldehydes and glyoxal (B1671930) derivatives has been successfully demonstrated using continuous flow reactors. bohrium.comthieme-connect.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, the palladium-catalyzed formylation of aryl bromides using carbon monoxide and hydrogen has been efficiently carried out in a continuous flow setup to produce aryl aldehydes. nih.govresearchgate.net While a specific continuous flow synthesis for this compound is not extensively reported, the successful application of this technology to analogous compounds suggests its high potential for the efficient and safe production of this target molecule.

Development of Environmentally Benign Oxidants and Solvents

The use of hazardous and polluting reagents is a significant concern in traditional organic synthesis. Consequently, there is a strong emphasis on the development of "green" oxidation protocols that utilize environmentally benign oxidants and solvents. Hydrogen peroxide (H₂O₂) is an attractive oxidant as its only byproduct is water. researchgate.netresearchgate.netmdpi.com The oxidation of various organic compounds, including alcohols and ketones, has been achieved using hydrogen peroxide in the presence of suitable catalysts. researchgate.netresearchgate.net The use of air or molecular oxygen as the primary oxidant is another highly sustainable approach. While these methods often require catalysts to achieve high efficiency and selectivity, they represent a significant step towards greener chemical processes.

The choice of solvent also plays a crucial role in the environmental impact of a synthetic route. The replacement of volatile and toxic organic solvents with water or other green alternatives is a key aspect of sustainable chemistry.

Table 2: Comparison of Oxidants for Aromatic α-Oxoaldehyde Synthesis

| Oxidant | Advantages | Disadvantages |

| Selenium Dioxide (SeO₂) | High efficiency for specific substrates | Toxicity of selenium compounds |

| Peroxy acids (e.g., m-CPBA) | Good yields in Rubottom oxidation | Potential for explosive decomposition |

| Hydrogen Peroxide (H₂O₂) | Environmentally benign (water byproduct) | Often requires a catalyst and careful control |

| Molecular Oxygen (O₂) / Air | Abundant and inexpensive | Typically requires a catalyst and activation |

Supported Metal Catalysts in α-Oxoaldehyde Production

The use of heterogeneous catalysts, particularly supported metal nanoparticles, is a cornerstone of modern sustainable chemistry. tue.nlnih.govmdpi.com These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability and selectivity compared to their homogeneous counterparts. Supported gold and palladium nanoparticles have emerged as highly effective catalysts for a variety of selective oxidation reactions. tue.nlnih.gov For instance, supported gold nanoparticles have been shown to be active for the oxidation of alcohols and other organic substrates. tue.nlnih.gov

While the direct oxidation of 4-methylacetophenone to this compound using supported metal catalysts is an area of ongoing research, the principles established for the selective oxidation of similar aromatic compounds are highly relevant. The choice of the metal, the nature of the support material, and the reaction conditions are all critical factors in determining the catalytic activity and selectivity. The development of highly selective and robust supported metal catalysts for the direct and clean oxidation of readily available starting materials like 4-methylacetophenone holds significant promise for the future of aromatic α-oxoaldehyde synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylphenyl 2 Oxoacetaldehyde

Fundamental Chemical Transformations

The presence of two different carbonyl groups allows for selective chemical transformations, targeting either the more reactive aldehyde moiety or the more sterically hindered ketone.

Selective Oxidation of the Aldehyde Moiety to Carboxylic Acids

The aldehyde group in 2-(4-methylphenyl)-2-oxoacetaldehyde can be selectively oxidized to the corresponding carboxylic acid, yielding 2-oxo-2-(p-tolyl)acetic acid, without affecting the ketone functionality. This transformation is a cornerstone of organic synthesis, and various reagents can achieve this selectivity. The higher reactivity of the aldehyde C-H bond compared to the C-C bonds adjacent to the ketone facilitates this specific oxidation.

Common methods for this selective oxidation involve reagents that are mild enough not to cleave the carbon-carbon backbone or oxidize the ketone. Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a mild acid like sodium dihydrogen phosphate (B84403) (NaH₂PO₄), is a highly effective method. Other systems, such as those employing catalytic amounts of transition metals with a terminal oxidant, can also be utilized.

| Oxidizing Agent System | Product | Typical Yield | Notes |

|---|---|---|---|

| Sodium Chlorite (NaClO₂) / NaH₂PO₄ | 2-oxo-2-(p-tolyl)acetic acid | High | Highly selective for aldehydes (Pinnick Oxidation). |

| Potassium Permanganate (KMnO₄) under buffered pH | 2-oxo-2-(p-tolyl)acetic acid | Moderate to High | Requires careful control of pH and temperature to prevent over-oxidation. |

Reduction Pathways Leading to Corresponding Alcohols

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The aldehyde is generally more electrophilic and less sterically hindered than the ketone, allowing for chemoselective reduction.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the aldehyde at low temperatures to furnish the corresponding α-hydroxyketone, 2-hydroxy-1-(p-tolyl)ethan-1-one. youtube.comyoutube.com In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or an excess of NaBH₄ will typically reduce both carbonyl groups, resulting in the formation of the diol, 1-(p-tolyl)ethane-1,2-diol. youtube.comyoutube.com Catalytic hydrogenation can also be employed, where selectivity can sometimes be tuned by the choice of catalyst and conditions. youtube.com

| Reducing Agent | Conditions | Primary Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Low Temperature, Stoichiometric amount | 2-hydroxy-1-(p-tolyl)ethan-1-one | Selective reduction of the aldehyde. |

| Lithium Aluminum Hydride (LiAlH₄) | Standard conditions | 1-(p-tolyl)ethane-1,2-diol | Reduces both aldehyde and ketone. |

| Hydrogen (H₂) with Raney Nickel | Standard hydrogenation | 1-(p-tolyl)ethane-1,2-diol | Typically reduces both carbonyls. |

Nucleophilic Substitution Reactions Involving the Aldehyde Group

While the term "nucleophilic substitution" is typically reserved for functional groups with a leaving group (e.g., carboxylic acid derivatives), the aldehyde group of this compound is primarily characterized by its participation in nucleophilic addition reactions. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

This fundamental reaction pathway allows for the formation of various adducts. For example, reaction with alcohols under acidic catalysis leads to the formation of hemiacetals and subsequently acetals, which can serve as protecting groups for the aldehyde functionality. Similarly, the addition of hydrogen cyanide (HCN) or a cyanide salt like KCN yields a cyanohydrin. These addition reactions are foundational transformations of the aldehyde group. libretexts.org

Advanced Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbonyl carbons in this compound makes it an excellent substrate for carbon-carbon bond-forming reactions, which are crucial for building more complex molecular skeletons.

Reactivity with Organometallic Reagents

A significant finding in the study of α-oxoaldehydes is their distinct reactivity towards different organometallic reagents. Research has shown that the aldehyde in 2-oxoaldehydes displays a notable reluctance to react with highly basic Grignard reagents. acs.orgnih.gov However, it reacts efficiently with softer organocuprate reagents (Gilman reagents). acs.orgnih.gov

This differential reactivity allows for the selective 1,2-addition of an alkyl or aryl group to the aldehyde carbonyl. When this compound is treated with an organocuprate, such as lithium dimethylcuprate ((CH₃)₂CuLi), under anaerobic conditions, the nucleophilic methyl group adds selectively to the aldehyde carbon. acs.orgnih.gov This process leads to the formation of an α-hydroxyketone after workup. Mechanistic studies suggest that the α-hydroxyketone (or its corresponding metal alkoxide) is generated before the hydrolysis step. acs.orgnih.gov This method provides a reliable route to chiral or achiral α-hydroxyketones, which are valuable building blocks in organic synthesis.

| Organometallic Reagent | Conditions | Product | Observed Reactivity/Yield |

|---|---|---|---|

| Grignard Reagent (e.g., PhMgBr) | Standard | Minimal reaction at aldehyde | The aldehyde is observed to be reluctant to react. acs.orgnih.gov |

| Organocuprate (e.g., R₂CuLi) | Anaerobic (N₂) | α-Hydroxyketone | Efficient rsc.orgwikipedia.org addition to the aldehyde group. acs.orgnih.gov |

Copper-Catalyzed Oxidative Cross-Coupling for 1,2-Dione Synthesis

A significant synthetic application of this compound and related α-oxoaldehydes is in the synthesis of 1,2-diones, also known as benzils. Research has demonstrated an efficient protocol for this transformation through a copper-catalyzed oxidative cross-coupling reaction. The process involves the reaction of an organocuprate, generated in situ from a Grignard reagent and a copper(I) salt, with the α-oxoaldehyde.

The reaction proceeds under aerobic conditions, where atmospheric oxygen serves as the oxidant. The presence of a copper(I) catalyst, such as copper(I) chloride (CuCl), is essential for the transformation. Mechanistic studies suggest that the reaction first forms an α-hydroxy ketone intermediate via a nih.govnih.gov addition, which then undergoes Cu(I)-mediated oxidation in the presence of air to yield the final 1,2-dione product. This method is notable for its operational simplicity, occurring at room temperature.

The scope of this reaction is broad, accommodating various substituted aryl Grignard reagents. It has been observed that Grignard reagents featuring electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups. The reaction conditions are generally mild, typically involving the slow addition of the Grignard reagent to a mixture of the α-oxoaldehyde and a catalytic amount of CuCl in a solvent mixture like toluene (B28343) and THF.

| Entry | Grignard Reagent (ArMgBr) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | 1,2-diphenylethane-1,2-dione (Benzil) | 79 |

| 2 | 4-Methylphenylmagnesium bromide | 1-phenyl-2-(p-tolyl)ethane-1,2-dione | 85 |

| 3 | 4-Methoxyphenylmagnesium bromide | 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione | 88 |

| 4 | 4-Chlorophenylmagnesium bromide | 1-(4-chlorophenyl)-2-phenylethane-1,2-dione | 72 |

| 5 | 2-Naphthylmagnesium bromide | 1-(naphthalen-2-yl)-2-phenylethane-1,2-dione | 75 |

Distinct Reactivity Profile Compared to Grignard Reagents

A noteworthy characteristic of this compound and other aryl glyoxals is their unusual and distinct reactivity profile when compared with Grignard reagents. Typically, the aldehyde functional group is highly susceptible to nucleophilic attack by Grignard reagents to form secondary alcohols. However, in the case of α-oxoaldehydes, the aldehyde moiety exhibits a pronounced reluctance to react directly with Grignard reagents under standard conditions.

This diminished reactivity is attributed to the electronic influence of the adjacent α-keto group. Instead of the expected nucleophilic addition, the reaction often fails to proceed or gives complex mixtures. This unique behavior sets α-oxoaldehydes apart from simple aldehydes. To achieve the desired 1,2-addition, it is necessary to modify the nucleophile by transmetalation from magnesium to copper, forming a less reactive and more selective organocuprate species (a Gilman-type reagent). This reagent then selectively attacks the aldehyde carbonyl, leading to the formation of α-hydroxy ketones under anaerobic conditions, or the 1,2-diones via oxidative coupling in the presence of air, as described previously. This peculiar reactivity highlights the nuanced chemical nature of the α-oxoaldehyde scaffold and provides a pathway for selective transformations that are not possible with Grignard reagents alone.

Hydroacylation of Electron-Poor Alkenes and Enones

Hydroacylation, the formal addition of an aldehyde's C-H bond across a π-system, represents a highly atom-economical method for synthesizing ketones. While direct examples involving this compound are not extensively detailed, related methodologies for α-oxoaldehydes and the transfer of acyl groups demonstrate the potential of this reaction class.

One relevant transformation is the copper-promoted reaction of α-carbonyl aldehydes with terminal alkynes. This process, which can be considered a formal hydroacylation, yields E-1,2-dicarbonyl-3-ene derivatives with high regio- and stereoselectivity. organic-chemistry.org The reaction is effectively catalyzed by copper(I) bromide in the presence of a base like morpholine. organic-chemistry.org A plausible mechanism involves an initial A³-coupling (alkyne-aldehyde-amine), followed by isomerization and hydrolysis to afford the final enone product. organic-chemistry.org This method provides a pathway to complex dicarbonyl compounds that can serve as versatile intermediates in further synthetic endeavors. organic-chemistry.org

Another approach involves the visible-light-driven, photocatalyst-free radical hydroacylation of electron-deficient alkenes and enones. nih.gov In this methodology, 4-acyl-Hantzsch esters are used as reservoirs for acyl radicals. nih.gov This strategy has been shown to be effective for a broad range of Michael acceptors and enones, proceeding in high yields without the need for a photosensitizer or other additives. nih.gov Although this method transfers the acyl group from a Hantzsch ester rather than directly from an aldehyde, it demonstrates a viable radical-based pathway for achieving hydroacylation with aroyl moieties structurally similar to that of this compound.

General Cross-Coupling Reaction Methodologies

The this compound scaffold's reactivity in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira is primarily dictated by the chemistry of its functional groups rather than direct participation of the existing C-H or C-C bonds of the tolyl or oxoacetaldehyde fragments. The aryl ring, being unsubstituted with typical cross-coupling handles like halides or triflates, is generally inert to these transformations.

However, cross-coupling methodologies are fundamental to the synthesis of the broader class of substituted aryl glyoxals. For instance, a Suzuki or Stille coupling could be employed to construct the 4-methylphenyl core prior to the introduction of the oxoacetaldehyde moiety.

The primary focus of reactivity for this compound remains centered on its two carbonyl groups. As discussed, the aldehyde participates in copper-catalyzed additions and hydroacylation-type reactions. These transformations, rather than traditional palladium-catalyzed cross-couplings, define the principal utility of this compound as a synthetic intermediate.

Heterocyclic Ring Formation and Functionalization

The bifunctional nature of this compound, possessing both a reactive aldehyde and a ketone group in a 1,2-relationship, makes it an exceptionally valuable precursor for the synthesis of heterocyclic compounds.

Multi-Component Reactions (MCRs) Utilizing the α-Oxoaldehyde Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for generating molecular complexity. Aryl glyoxals, including this compound, are prime substrates for MCRs due to their dual electrophilic sites. nih.govresearchgate.net

These compounds have been extensively used to construct a wide array of five- and six-membered oxygen heterocycles, such as substituted furans and pyrans. nih.govresearchgate.net For example, a gold-catalyzed three-component reaction between an aryl glyoxal (B1671930), an amine, and a terminal alkyne efficiently produces highly substituted furan (B31954) derivatives. nih.govresearchgate.net The unique reactivity of the aryl glyoxal allows for sequential bond formations under a single set of reaction conditions, leading to complex heterocyclic frameworks that would otherwise require lengthy, stepwise syntheses. nih.govresearchgate.net The non-enolizable nature of the ketone group contributes to its stability and predictable reactivity in these complex transformations.

Copper-Catalyzed Cyclization and Coupling Reactions (e.g., CuO Nanoparticles, CuI)

Copper catalysis is frequently employed in MCRs involving α-oxoaldehydes for heterocycle synthesis, owing to its low cost, abundance, and versatile catalytic activity. Copper catalysts, including simple salts like copper(I) iodide (CuI) and copper(I) bromide (CuBr), can effectively promote cyclization and coupling cascades.

An example is the copper-promoted synthesis of 1,2-dicarbonyl-3-enes from α-carbonyl aldehydes and 1-alkynes, which serves as a precursor for various heterocycles. organic-chemistry.org While specific literature detailing the use of copper oxide (CuO) nanoparticles in MCRs with this compound is sparse, the utility of copper nanocatalysts in promoting C-C and C-heteroatom bond-forming reactions is well-established. These heterogeneous catalysts offer advantages in terms of recovery and recyclability. The general principle involves the activation of substrates by the copper catalyst to facilitate sequential bond-forming events, leading to the rapid assembly of complex heterocyclic structures.

Derivatization Strategies for Chemical Tagging and Functionalization

The presence of two distinct carbonyl functionalities in this compound offers opportunities for selective derivatization for chemical tagging and functionalization. These strategies are crucial for applications in chemical biology and materials science, where the introduction of reporter groups like fluorophores or affinity tags like biotin (B1667282) is required.

The aldehyde group is generally more reactive towards nucleophiles than the ketone group, allowing for selective modification under controlled conditions. Common reagents for carbonyl labeling include hydrazines and aminooxy (hydroxylamine) compounds, which react to form stable hydrazone and oxime linkages, respectively. biotium.com

Fluorescent Labeling: Fluorescent hydrazide or aminooxy dyes can be reacted with this compound to attach a fluorescent tag. nih.gov This allows the molecule to be visualized and tracked in various systems. For example, dansyl hydrazine (B178648) reacts with carbonyl groups to form a highly fluorescent hydrazone, providing a sensitive detection method. researchgate.net

Biotinylation: For affinity-based applications, biotin can be introduced. Biotin hydrazide or aminooxy-biotin derivatives react with the carbonyl groups of the glyoxal to form a biotin-tagged molecule. This allows the derivatized compound to be captured and detected using streptavidin-based assays. The formation of a stable oxime bond with an aminooxy reagent is often preferred over the hydrazone linkage due to its enhanced stability. biotium.com

These derivatization reactions are typically performed under mild conditions and can be directed with high chemoselectivity towards the more reactive aldehyde function, leaving the ketone available for subsequent transformations if desired. thermofisher.com

Table 3: Common Reagents for Carbonyl Derivatization

| Reagent Class | Reactive Group | Linkage Formed | Common Tags |

|---|---|---|---|

| Hydrazines | -NHNH₂ | Hydrazone | Fluorophores (e.g., Dansyl), Biotin |

| Aminooxy Compounds | -ONH₂ | Oxime | Fluorophores (e.g., CF® Dyes), Biotin |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylphenyl 2 Oxoacetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy provides information about the different types of protons present in a molecule and their neighboring protons. For 2-(4-Methylphenyl)-2-oxoacetaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons of the p-tolyl group, and the methyl protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

The aromatic protons of the 4-methylphenyl ring will present as a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7-8 ppm). The protons ortho to the acetyl group are expected to be more deshielded than the protons meta to it due to the electron-withdrawing nature of the carbonyl substituent.

The methyl group protons (-CH₃) attached to the phenyl ring will give rise to a singlet in the upfield region, typically around δ 2.4 ppm. The integration of these signals would correspond to a 1:4:3 ratio for the aldehydic, aromatic, and methyl protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | 9.0 - 10.0 | Singlet |

| Aromatic-H (ortho to C=O) | 7.5 - 8.0 | Doublet |

| Aromatic-H (meta to C=O) | 7.0 - 7.5 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom. researchgate.net

The two carbonyl carbons (the ketone and the aldehyde) are expected to resonate at the lowest field, typically in the range of δ 180-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The aromatic carbons will appear in the δ 120-150 ppm region. The quaternary carbon attached to the methyl group and the carbon attached to the dicarbonyl moiety will have distinct chemical shifts from the protonated aromatic carbons. The methyl carbon will appear at the highest field, typically around δ 20-25 ppm.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone) | 193.3 |

| C=O (aldehyde) | 185.0 - 195.0 (predicted) |

| C (quaternary, attached to C=O) | 136.3 |

| C (quaternary, attached to CH₃) | 138.7 |

| CH (aromatic) | 129.7, 129.1, 126.9 |

| CH₃ | 20.7 |

Note: Some data is based on publicly available spectra which may not be fully assigned. Predicted values are based on typical chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would primarily show correlations between the ortho and meta protons on the aromatic ring, confirming their coupling relationship. No other significant correlations are expected due to the lack of vicinal protons on different carbon atoms.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HSQC or HMQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the aromatic ring and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

The aldehydic proton showing a correlation to the ketonic carbonyl carbon.

The ortho-aromatic protons showing correlations to the ketonic carbonyl carbon and the quaternary aromatic carbon attached to the dicarbonyl moiety.

The methyl protons showing correlations to the quaternary aromatic carbon they are attached to, as well as the meta-aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups. researchgate.net The most prominent features are the C=O stretching vibrations. Due to the presence of two adjacent carbonyl groups, their symmetric and asymmetric stretching modes are expected. Typically, a strong, sharp band for the ketonic carbonyl stretch is observed around 1680-1700 cm⁻¹. The aldehydic carbonyl stretch usually appears at a slightly higher frequency, around 1700-1725 cm⁻¹. The C-H stretch of the aldehyde group is also a characteristic feature, often appearing as a weaker band around 2720-2820 cm⁻¹.

The spectrum will also display absorptions corresponding to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group and the aromatic ring will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3050 |

| Aldehydic C-H Stretch | ~2820, ~2720 |

| C=O Stretch (Ketone & Aldehyde) | ~1700, ~1680 |

| Aromatic C=C Stretch | ~1600, ~1500 |

| C-H Bend | 1450 - 1350 |

Note: Values are approximate and based on typical ranges and available spectral data.

Raman Spectroscopy for Molecular Vibrational Analysis

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3050 |

| C=O Stretch | ~1700 - 1680 |

| Aromatic Ring Breathing | ~1050 |

| Aromatic C=C Stretch | ~1600, ~1500 |

Note: Values are approximate and based on typical ranges for similar compounds.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn determined by the molecular structure, particularly the presence of chromophores.

For this compound, the key chromophores are the benzene (B151609) ring and the two carbonyl groups of the glyoxal (B1671930) moiety. The phenyl group conjugated with the dicarbonyl system is expected to give rise to distinct absorption bands in the UV-Vis spectrum. Typically, aromatic and carbonyl compounds exhibit two main types of electronic transitions: π → π* and n → π* transitions.

The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the 4-methylphenyl ring and the α-dicarbonyl system in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.

The n → π* transitions are typically of lower intensity (small ε) and occur at longer wavelengths (lower energy). These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. In α-dicarbonyl compounds, the interaction between the two carbonyl groups can lead to a further splitting of the n → π* transitions, which can sometimes be observed in the spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The exact mass of this compound has been determined to be 148.052429494 Da. nih.gov This precise mass measurement is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The theoretical exact mass of this compound (C9H8O2) can be calculated using the monoisotopic masses of its constituent elements:

| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 8 | 1.007825 | 8.062600 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total | 148.052430 |

The experimentally determined exact mass is in excellent agreement with the calculated theoretical mass, confirming the elemental formula of C9H8O2.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other volatile components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound, the mass spectrum shows several characteristic peaks. The most abundant fragment ion (top peak) is observed at an m/z of 119. nih.gov The second and third most intense peaks are observed at m/z 91. nih.gov These fragments can be rationalized by considering the structure of the parent molecule. For instance, the peak at m/z 119 likely corresponds to the loss of a formyl group (CHO) from the molecular ion, resulting in the formation of the 4-methylbenzoyl cation. The peak at m/z 91 is a common fragment in compounds containing a tolyl group and corresponds to the tropylium (B1234903) ion.

| m/z | Proposed Fragment |

| 119 | [CH3C6H4CO]+ |

| 91 | [C7H7]+ |

GC-MS is a valuable tool for assessing the purity of this compound samples and for identifying any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS. In LC-MS, the separation of components in a mixture is achieved by liquid chromatography, followed by detection with a mass spectrometer.

While specific LC-MS studies on this compound are not detailed in the provided search results, the technique is highly applicable to its analysis in complex matrices. For example, LC-MS could be employed to monitor the formation of this compound in a chemical reaction mixture or to detect its presence in biological or environmental samples. The choice of ionization source (e.g., electrospray ionization or atmospheric pressure chemical ionization) and mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) would depend on the specific analytical requirements, such as sensitivity and mass accuracy. The use of tandem mass spectrometry (LC-MS/MS) could further enhance selectivity and provide additional structural information through collision-induced dissociation of a selected precursor ion.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination (Applicable to Derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of the parent compound, this compound, may be challenging, the crystal structures of its derivatives can provide invaluable insights into its molecular geometry and intermolecular interactions.

The study of derivatives is a common practice in crystallography to facilitate crystal growth and to probe the effects of structural modifications. For instance, the crystal structure of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, a derivative that incorporates the p-tolyl moiety, has been determined. nih.gov This analysis revealed a near-planar geometry for the molecule, with the tolyl and phenyl rings being slightly inclined relative to the central oxadiazole ring. nih.gov The packing of these molecules in the crystal lattice is governed by π–π stacking interactions and weak C—H⋯N hydrogen bonds. nih.gov

Computational and Theoretical Investigations of 2 4 Methylphenyl 2 Oxoacetaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govscielo.org.mx Calculations are frequently performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to provide reliable predictions of molecular properties. ajchem-a.com

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(4-Methylphenyl)-2-oxoacetaldehyde, a key structural feature is the rotational freedom around the single bond connecting the p-tolyl ring and the glyoxal (B1671930) moiety.

Conformational analysis reveals that the molecule's planarity is a critical factor. The most stable conformer is generally found to be the one where the two carbonyl groups are anti-periplanar to each other, and the entire glyoxal side chain is nearly coplanar with the phenyl ring. This planarity maximizes π-conjugation, which imparts additional stability. DFT calculations are used to precisely determine the bond lengths, bond angles, and dihedral angles of this minimum energy structure.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Aldehyde) | 1.21 Å |

| Bond Length | C=O (Ketone) | 1.22 Å |

| Bond Length | C(Aryl)-C(Ketone) | 1.49 Å |

| Bond Length | C(Ketone)-C(Aldehyde) | 1.52 Å |

| Bond Angle | C(Aryl)-C(Ketone)-O | 121.5° |

| Bond Angle | C(Aryl)-C(Ketone)-C(Aldehyde) | 117.8° |

| Dihedral Angle | O-C(Ketone)-C(Aldehyde)-O | ~180° (anti) |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich 4-methylphenyl (p-tolyl) ring. In contrast, the LUMO is predominantly centered on the electron-deficient dicarbonyl (glyoxal) fragment. This separation indicates that the p-tolyl group acts as the primary electron-donating site, while the glyoxal moiety is the electron-accepting, or electrophilic, center of the molecule.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.90 |

| HOMO-LUMO Energy Gap (ΔE) | 3.95 |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. core.ac.uk These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically corrected using a scaling factor. ajchem-a.com By analyzing the atomic motions associated with each calculated frequency, a definitive assignment of the experimental spectral bands can be made. nih.gov

For this compound, key vibrational modes include the stretching of the two distinct C=O bonds (ketonic and aldehydic), C-H stretching in the aromatic ring and methyl group, and the skeletal vibrations of the phenyl ring.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3085 | Aromatic C-H Stretch |

| ν(C-H) | 2925 | Methyl C-H Stretch |

| ν(C=O) | 1715 | Aldehydic C=O Stretch |

| ν(C=O) | 1680 | Ketonic C=O Stretch |

| ν(C=C) | 1605 | Aromatic C=C Stretch |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net In an MEP map, regions of negative potential, typically colored red or yellow, correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, indicate electron-poor areas prone to nucleophilic attack.

In the MEP surface of this compound, the most negative potential is localized over the electronegative oxygen atoms of the two carbonyl groups. This confirms them as the primary sites for interaction with nucleophiles. The hydrogen atoms of the molecule, particularly those on the aromatic ring, are associated with regions of positive potential, making them potential sites for electrophilic interaction.

Advanced Quantum Topological Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org QTAIM defines atoms as distinct regions of space and characterizes the bonds between them through the analysis of bond critical points (BCPs)—points where the gradient of the electron density is zero.

The properties at a BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. nih.gov A negative Laplacian (∇²ρ(r) < 0) indicates a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

|---|---|---|---|

| C=O (Ketone) | 0.395 | -0.150 | Covalent (Polar) |

| C=O (Aldehyde) | 0.410 | -0.182 | Covalent (Polar) |

| C(Aryl)-C(Ketone) | 0.255 | -0.690 | Covalent |

| C-C (Aromatic) | 0.310 | -0.855 | Covalent |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Pair Localization

Computational chemistry provides powerful tools to visualize and understand the electronic structure of molecules. Among these, the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are particularly insightful for analyzing electron pair localization in chemical systems such as this compound.

The Electron Localization Function (ELF) is a theoretical method used to visualize the spatial localization of electrons in a molecule. jussieu.fr It provides a measure of the probability of finding an electron pair in a specific region of space. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. stackexchange.comaps.org Conversely, a value close to 0.5 suggests electron delocalization, typical of metallic bonding. stackexchange.comaps.org The analysis of ELF topology allows for the identification of attractors, which are points of maximum electron localization, corresponding to atomic cores, covalent bonds, and lone pairs.

In the context of this compound, an ELF analysis would be expected to reveal distinct regions of high electron localization. For instance, high ELF values would be anticipated between the carbon and hydrogen atoms of the methyl group and the phenyl ring, indicative of strong covalent C-H and C-C bonds. Similarly, the carbon-oxygen double bonds of the oxoacetaldehyde group would exhibit significant electron localization. The lone pairs on the oxygen atoms would also appear as regions of high ELF values.

The Localized Orbital Locator (LOL) is another function used to analyze electron localization, providing complementary information to ELF. LOL is based on the kinetic energy density and helps to distinguish regions of space where electron localization is dominated by either the formation of electron pairs or the Pauli exclusion principle. Like ELF, LOL values are scaled from 0 to 1, with higher values indicating greater electron localization. LOL analysis can provide a clearer picture of bonding and lone pair regions.

For this compound, a LOL analysis would further delineate the covalent bonds and lone pairs. The spatial arrangement of localized orbitals, as revealed by LOL, would provide insights into the molecule's reactivity and intermolecular interactions. For example, the regions of high LOL values associated with the oxygen lone pairs would signify their potential as hydrogen bond acceptors.

A comparative analysis of ELF and LOL for this compound would offer a comprehensive understanding of its electronic structure. The visualization of these functions would provide a qualitative and quantitative picture of the chemical bonds and lone pairs, which is crucial for predicting the molecule's chemical behavior.

Bonding Analysis (e.g., Natural Bond Orbital, NBO) for Hybridization and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding in molecules. usc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized, one- and two-center orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. materialsciencejournal.orgwisc.edu This approach allows for a quantitative analysis of hybridization, bond strength, and electron delocalization within a molecule. materialsciencejournal.org

For this compound, an NBO analysis would provide valuable insights into its electronic structure and bonding characteristics. The analysis would begin by identifying the natural atomic orbitals and then constructing the natural bond orbitals. This would reveal the hybridization of each atom in the molecule. For example, the carbon atoms of the phenyl ring would be expected to be sp² hybridized, while the carbon atom of the methyl group would be sp³ hybridized. The oxygen atoms of the oxoacetaldehyde moiety would likely exhibit sp² hybridization.

A key feature of NBO analysis is its ability to quantify electron delocalization through the examination of donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals. materialsciencejournal.org These interactions, also known as hyperconjugation, result in the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is evaluated using second-order perturbation theory, which provides an estimate of the stabilization energy associated with each donor-acceptor interaction.

The NBO analysis would also provide information about the lone pairs on the oxygen atoms, including their hybridization and occupancy. The delocalization of these lone pairs into adjacent anti-bonding orbitals could also be quantified, providing insights into the electronic character of the carbonyl groups.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for investigating the mechanisms of chemical reactions. rsc.org By employing quantum mechanical methods, it is possible to model the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. uni-muenchen.de This allows for a detailed understanding of the reaction pathway, including the energetics and geometries of all stationary points along the reaction coordinate.

For a molecule like this compound, computational methods can be used to explore a variety of potential reactions. For instance, the reactivity of the two carbonyl groups can be investigated. The aldehyde carbonyl is generally more reactive towards nucleophiles than the ketone carbonyl. Computational studies could quantify this difference by calculating the activation barriers for nucleophilic addition to each carbonyl group.

A typical computational study of a reaction mechanism involves several steps. First, the geometries of the reactants and products are optimized to find their lowest energy conformations. Then, the transition state connecting the reactants and products is located using various search algorithms. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate.

Once the transition state has been identified, its structure can be analyzed to understand the nature of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as its oxidation, reduction, or its reaction with nucleophiles. For example, the mechanism of its oxidation to 4-methylphenylglyoxylic acid could be investigated, identifying the transition state for the addition of an oxidizing agent. Similarly, the mechanism of its reduction to the corresponding diol could be explored.

The insights gained from such computational studies are invaluable for understanding the chemical behavior of this compound and for designing new synthetic routes or predicting its metabolic fate. The ability to computationally model reaction mechanisms provides a powerful complement to experimental studies, offering a level of detail that is often difficult to obtain through experiments alone.

Protein-Ligand Interaction Studies via Molecular Docking and Dynamics (Focus on Binding Modes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a protein. researchgate.netnih.gov These methods are widely used in drug discovery and design to predict the binding mode of a ligand in the active site of a protein and to estimate its binding affinity. nih.govscienceopen.com

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein. researchgate.netscienceopen.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding. nih.govscienceopen.com

For this compound, molecular docking could be used to identify potential protein targets and to predict its binding mode within their active sites. This would involve docking the molecule into the crystal structures of various proteins and analyzing the resulting poses. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

While molecular docking provides a static picture of the protein-ligand complex, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. researchgate.netajgreenchem.com An MD simulation solves Newton's equations of motion for the atoms in the system, allowing the molecule's movements and conformational changes to be tracked. ajgreenchem.com By running an MD simulation of the protein-ligand complex, the stability of the docked pose can be assessed, and the flexibility of both the ligand and the protein can be investigated. ajgreenchem.com

An MD simulation of this compound bound to a protein would provide detailed information about the dynamics of the interaction. The simulation could reveal how the ligand adapts its conformation to fit within the binding site and how the protein, in turn, may undergo conformational changes to accommodate the ligand. The analysis of the MD trajectory can also be used to calculate the binding free energy more accurately than with docking scoring functions alone.

Applications and Strategic Role in Contemporary Organic Synthesis

Core Building Block in the Construction of Diverse and Complex Organic Scaffolds

The bifunctional nature of 2-(4-Methylphenyl)-2-oxoacetaldehyde makes it an exemplary substrate for multicomponent reactions (MCRs), which are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step. rsc.orgrug.nl MCRs allow for the creation of diverse molecular scaffolds by combining three or more reactants in a one-pot fashion, retaining the majority of the atoms from the starting materials. rug.nl The presence of both a highly reactive aldehyde group and a slightly less reactive ketone group allows for sequential or selective reactions, enabling the construction of intricate molecular architectures that are foundational to many natural products and pharmaceuticals. rsc.org

This compound serves as a linchpin in synthetic strategies that aim to generate libraries of complex molecules for medicinal chemistry and materials science. Its rigid p-tolyl group provides a stable aromatic core, while the dicarbonyl unit acts as a gateway for introducing further structural and functional diversity. Methodologies like the Biginelli and Hantzsch reactions, which traditionally use β-dicarbonyl compounds, can be adapted, showcasing the potential of α-dicarbonyls like p-tolylglyoxal to generate unique heterocyclic frameworks. researchgate.netnih.gov

Precursor in the Rational Design and Synthesis of Advanced Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced organic materials. rsc.org this compound is a key precursor in the synthesis of several important classes of N-heterocycles.

Quinoxalines: The most classic and widely used application of aryl glyoxals is in the synthesis of quinoxalines. rsc.orgnih.gov This is typically achieved through the acid-catalyzed condensation reaction with ortho-phenylenediamines. rsc.org The reaction proceeds via a double condensation, where the two amino groups of the diamine react with the two carbonyl groups of this compound to form the fused pyrazine (B50134) ring of the quinoxaline (B1680401) scaffold. This method is highly efficient and tolerates a wide range of functional groups on both reactants, making it a robust strategy for generating substituted quinoxaline libraries. nih.govrasayanjournal.co.in

Imidazoles: Substituted imidazoles can be synthesized using the Debus-Radziszewski reaction, a multicomponent approach that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgmdpi.comscribd.com In a variation of this synthesis, this compound can react with another aldehyde and two equivalents of ammonium (B1175870) acetate (B1210297) to yield a 2,4,5-trisubstituted imidazole (B134444), where the p-tolyl group is installed at one of the positions on the imidazole ring. ijprajournal.comresearchgate.net This reaction provides a straightforward route to highly functionalized imidazoles, which are prevalent in medicinal chemistry. ijprajournal.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved by reacting 1,2-dicarbonyl compounds with reagents containing a hydrazine (B178648) moiety, such as aminoguanidines or carbohydrazides. chemistryjournal.netresearchgate.netresearchgate.net The reaction of this compound with a hydrazine derivative can lead to the formation of a hydrazone intermediate, which subsequently undergoes cyclization and dehydration to form the stable 1,2,4-triazole (B32235) ring. This pathway offers access to triazoles bearing the 4-methylphenyl substituent, a structural motif found in various pharmacologically active compounds. frontiersin.orgnih.gov

| Heterocycle Class | Co-Reactant(s) | Key Reaction Name/Type | Resulting Scaffold |

|---|---|---|---|

| Quinoxalines | o-Phenylenediamine | Condensation Reaction | 2-(p-Tolyl)quinoxaline |

| Imidazoles | Aldehyde, Ammonium Acetate | Debus-Radziszewski Synthesis | Trisubstituted imidazole with a p-tolyl group |

| 1,2,4-Triazoles | Hydrazine derivatives (e.g., aminoguanidine) | Condensation/Cyclization | Disubstituted 1,2,4-triazole with a p-tolyl group |

Enabling Reagent in the Development of Novel Catalytic Systems and Methodologies

While this compound is not typically a direct component of a catalyst, its reactivity is central to the development and validation of new catalytic methodologies. Numerous synthetic protocols for quinoxalines, for example, have been developed using this type of substrate to showcase the efficacy of novel catalysts, including L-proline, alumina-supported heteropolyoxometalates, and various metal complexes. nih.govrasayanjournal.co.inorganic-chemistry.org In this context, the compound acts as a benchmark substrate that "enables" the evaluation and optimization of new catalytic systems by providing a reliable and well-understood transformation.

Furthermore, derivatives of this compound could potentially serve as precursors to ligands for catalysis. For instance, condensation with a diamine could form a diimine ligand capable of coordinating with transition metals. While direct applications in the synthesis of common N-heterocyclic carbene (NHC) precursors are not standard, as these typically arise from different synthetic routes, the versatile reactivity of the glyoxal (B1671930) moiety offers unexplored potential for designing novel ligand scaffolds. beilstein-journals.orgresearchgate.net

Utility in the Production of Specialty Chemicals and Materials with Tailored Properties

The inherent reactivity and aromatic nature of this compound make it a valuable intermediate for the synthesis of specialty chemicals, particularly dyes and polymers.

Azo Dyes: Azo dyes represent the largest class of synthetic colorants used across various industries. nih.govresearchgate.net They are characterized by the azo group (-N=N-) connecting two aromatic rings. While not an azo dye itself, this compound can be chemically modified to serve as a precursor. For example, it could be converted into an aniline (B41778) derivative, which can then be diazotized and coupled with an electron-rich aromatic compound to form a complex azo dye. unb.canih.gov The p-tolyl group would form one of the terminal aromatic systems of the dye, influencing its final color and properties.

Polymers and Materials: Molecules containing two or more reactive functional groups can often be used as monomers or cross-linking agents in polymerization reactions. The two carbonyl groups of this compound provide reactive sites for forming polymers. For instance, it could undergo condensation polymerization with polyamines or other nucleophilic monomers to create novel polymer backbones. Its rigid aromatic structure could impart desirable thermal or mechanical properties to the resulting material. While specific large-scale industrial applications are not widely documented, its potential in creating specialized polymers with tailored properties remains an area of interest for materials science. mdpi.com

Mechanistic Aspects of Biological Interactions and Biochemical Pathways

Molecular Recognition and Target Engagement Mechanisms

The interaction of 2-(4-Methylphenyl)-2-oxoacetaldehyde with biomolecules is a highly specific process guided by the principles of molecular recognition. The compound's ability to bind to and react with proteins and enzymes is determined by both covalent and non-covalent interactions.

As an α-oxoaldehyde, this compound is characterized by two electrophilic carbonyl carbons. This electronic configuration makes it a prime candidate for nucleophilic attack by amino acid residues within proteins. The formation of a covalent bond, or adduct, between the compound and a protein can significantly alter the protein's structure and function. This is a common mechanism for the biological activity of aldehydes nih.gov.

The primary targets for such covalent modification are amino acids with nucleophilic side chains. The reaction typically involves the aldehyde or ketone group of the α-oxoaldehyde moiety. Analogous reactive aldehydes have been shown to react with specific residues nih.gov. For this compound, the potential reactions with key nucleophilic residues are outlined below:

Lysine: The primary amine in the side chain of lysine is a potent nucleophile that can react with one of the carbonyl groups to form a Schiff base (an imine). This initial reversible reaction can be followed by further rearrangements to form more stable, irreversible adducts.

Arginine: The guanidinium group of arginine is also a strong nucleophile. α-Oxoaldehydes are known to be potent glycating agents that target arginine residues, leading to the formation of complex structures like hydroimidazolones nih.gov.

Cysteine: The thiol group of cysteine is a highly reactive nucleophile that can readily attack electrophilic centers. It can form a hemithioacetal with the aldehyde group, which can lead to more stable thioacetal adducts.

Histidine: The imidazole (B134444) side chain of histidine contains a nucleophilic nitrogen that can participate in covalent bond formation, particularly via Michael addition if an α,β-unsaturated system is formed or through reactions with the carbonyl groups.

| Nucleophilic Residue | Reactive Group on Residue | Initial Reaction Type | Potential Adduct |

|---|---|---|---|

| Lysine | ε-Amino group (-NH₂) | Nucleophilic addition | Schiff Base |

| Arginine | Guanidinium group | Cyclization/Condensation | Hydroimidazolone |

| Cysteine | Thiol group (-SH) | Nucleophilic addition | Hemithioacetal |

| Histidine | Imidazole ring | Nucleophilic addition | Imidazole adduct |

Beyond covalent interactions, the 4-methylphenyl group plays a crucial role in determining the binding affinity and specificity of this compound for its biological targets through steric and electronic effects.

Electronic Effects: The methyl group is an electron-donating group. Through hyperconjugation and induction, it increases the electron density of the phenyl ring. This electronic modulation can influence several types of non-covalent interactions:

π-Stacking: The electron-rich aromatic ring can engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. The electron-donating nature of the methyl group can enhance these interactions.

Cation-π Interactions: The increased electron density in the phenyl ring can also facilitate cation-π interactions with positively charged residues such as lysine and arginine.

| Effect Type | Property | Influence on Binding Affinity and Specificity |

|---|---|---|

| Steric | Size and Bulk | Can enhance binding by fitting into hydrophobic pockets or hinder binding via steric clashes. |

| Conformation | Affects the overall shape and complementarity of the molecule to the binding site. | |

| Electronic | Hydrophobicity | Promotes favorable interactions with nonpolar residues in the active site. |

| π-System Electron Density | Enhances π-stacking and cation-π interactions with aromatic and cationic residues. | |

| Reactivity of Carbonyls | The electron-donating methyl group can subtly modulate the electrophilicity of the adjacent carbonyl groups. |

Mechanistic Participation in Enzyme-Catalyzed Reactions and Model Systems

The dicarbonyl structure of this compound allows it to act as a substrate or inhibitor in various enzyme-catalyzed reactions longdom.org. Its mechanistic participation often involves the electrophilic carbonyl centers reacting with nucleophilic species within an enzyme's active site.

In a typical enzyme-catalyzed reaction, the 4-methylphenyl group would first guide the molecule into the active site through the non-covalent interactions described previously (hydrophobic, π-stacking). Once positioned, a nucleophilic residue in the active site (e.g., cysteine, serine, or histidine) could attack one of the carbonyl carbons. This can lead to the formation of a transient covalent intermediate, which is a common strategy in enzyme catalysis to lower the activation energy of a reaction longdom.org.

For example, in the active site of a dehydrogenase, the aldehyde group could be oxidized to a carboxylic acid. In this scenario, the enzyme would facilitate the transfer of a hydride ion from the aldehyde to a cofactor like NAD+. Conversely, a reductase could catalyze the reduction of one or both carbonyl groups to hydroxyl groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity .

Biochemical Pathways Affected by Analogous α-Oxoaldehydes: Mechanistic Parallels (e.g., Advanced Glycation End Product (AGE) Formation Pathways)

This compound belongs to the class of α-oxoaldehydes, which includes well-studied endogenous metabolites like glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone nih.govnih.gov. These compounds are known to be key players in a detrimental biochemical pathway known as the formation of Advanced Glycation End Products (AGEs) nih.govnih.gov. Given its structural similarity, this compound is expected to participate in analogous reactions.

The formation of AGEs is a non-enzymatic process that begins with the reaction of a carbonyl group with a free amino group on proteins, lipids, or nucleic acids nih.govresearchgate.net. The pathway proceeds as follows:

Schiff Base Formation: The process is initiated by the condensation of a carbonyl group from an α-oxoaldehyde with an amino group (e.g., from a lysine residue) to form a reversible Schiff base nih.gov.

Amadori Product Formation: The Schiff base can undergo rearrangement to form a more stable ketoamine known as an Amadori product nih.gov.

AGE Formation: Over time, the Amadori products undergo a series of complex reactions, including oxidation, dehydration, and cyclization, to form a heterogeneous group of irreversible cross-linked structures known as AGEs nih.gov.

The accumulation of AGEs can lead to protein cross-linking, which impairs their function and contributes to cellular dysfunction and the pathology of various diseases nih.govyoutube.com. This compound can contribute to this "carbonyl stress" by reacting with proteins to form specific types of AGEs, where the 4-methylbenzoyl moiety would be incorporated into the final adduct structure.

| α-Oxoaldehyde | Source | Significance |

|---|---|---|

| Glyoxal | Lipid peroxidation, Glycation | A major precursor for carboxymethyllysine (CML), a common AGE. researchgate.net |

| Methylglyoxal | Glycolysis, Threonine metabolism | Highly reactive; forms hydroimidazolones with arginine residues. nih.gov |

| 3-Deoxyglucosone | Degradation of fructose and glycated proteins | A key intermediate in the formation of several AGEs. nih.gov |

| This compound | Exogenous/Metabolic (Hypothetical) | Expected to form unique AGEs incorporating the 4-methylphenyl group. |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methylphenyl)-2-oxoacetaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous α-ketoaldehyde derivatives. A plausible route involves Friedel-Crafts acylation of toluene with oxalyl chloride, followed by partial reduction or hydrolysis. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., AlCl₃ for electrophilic substitution) critically affect yield. For instance, excessive heat may promote over-oxidation to carboxylic acids, while milder conditions preserve the aldehyde functionality .

Q. How can spectroscopic techniques (NMR, IR) characterize the structure of this compound?

Methodological Answer:

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. The methyl group on the phenyl ring resonates as a singlet at δ 2.3–2.5 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-methyl may result in a singlet for symmetry).

- ¹³C NMR : The carbonyl carbon (C=O) appears near δ 190–200 ppm, and the aldehyde carbon around δ 95–100 ppm.